Methyl 5-methoxypyridine-2-carboxylate
Overview
Description
Methyl 5-methoxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group attached to the 5th carbon and a carboxylate group attached to the 2nd carbon .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 167.16 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization
Methyl 5-methoxypyridine-2-carboxylate is a compound of interest in various chemical synthesis and characterization studies. Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis route for a compound that involves a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, showcasing the utility of this compound derivatives in the synthesis of complex molecules (Hirokawa et al., 2000). Similarly, Horikawa, Hirokawa, and Kato (2001) highlighted a practical preparation method for a key intermediate of this compound from 2,6-dichloro-3-trifluoromethylpyridine, indicating its significance in synthetic chemistry (Horikawa et al., 2001).
Radiolabeling and Neuroprotective Potential
Yu et al. (2003) investigated the radiolabeling and biodistribution of a derivative of this compound, considering its potential as a neuroprotective drug. This study indicates the compound's relevance in the development of novel therapeutic agents and its application in medical imaging techniques (Yu et al., 2003).
Organic and Biomolecular Chemistry
In the field of organic and biomolecular chemistry, Galenko et al. (2015) utilized a related compound in a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates, demonstrating the versatility of this compound derivatives in synthesizing a variety of biologically relevant molecules (Galenko et al., 2015).
Mechanism of Action
Mode of Action
It’s known that the compound contains a pyridine ring, which is a significant heterocyclic system in natural products and drugs . Pyridine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s worth noting that pyridine derivatives, such as this compound, are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with pyridine derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
methyl 5-methoxypyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-6-3-4-7(9-5-6)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTCNXIVWLMWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558435 | |
Record name | Methyl 5-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29681-39-8 | |
Record name | Methyl 5-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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